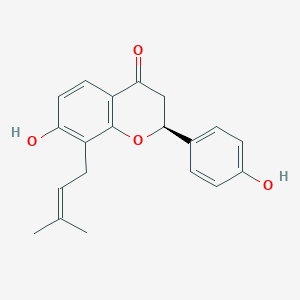

Isobavachin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBXCHUXFKMGQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953509 | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31524-62-6 | |

| Record name | Isobavachin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isobavachalcone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone, a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and multifaceted pharmacological effects. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanisms of action.

Chemical Structure and Properties

Isobavachalcone, with the IUPAC name (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family, which are precursors to flavonoids.[1] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with specific hydroxyl and prenyl group substitutions that are crucial for its biological activity.

Table 1: Chemical and Physical Properties of Isobavachalcone

| Property | Value | References |

| Molecular Formula | C₂₀H₂₀O₄ | [1] |

| Molecular Weight | 324.37 g/mol | [1] |

| CAS Number | 20784-50-3 | [1] |

| Appearance | Yellow to light brown powder/Yellow crystalline powder | [2] |

| Melting Point | 156.8-157.8 °C | [1] |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform, acetone. Sparingly soluble in water. | [2][3] |

| Storage Stability | Stable for at least two years when stored at -20°C. | [4] |

Biological and Pharmacological Activities

Isobavachalcone exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. These activities are attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

Isobavachalcone has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of key cell survival signaling pathways, most notably the PI3K/Akt pathway.[4][5]

Table 2: In Vitro Anticancer Activity of Isobavachalcone (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 7.92 | [2] |

| PC3 | Prostate Cancer | 15.06 | [2] |

| A549 | Lung Cancer | 32.2 | [2] |

| MCF-7 | Breast Cancer | 28.29 (72h), 31.31 (48h), 38.46 (24h) | [2][6] |

| HCT116 | Colorectal Cancer | 75.48 (24h) | [5] |

| SW480 | Colorectal Cancer | 44.07 (24h) | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [7] |

| MDCK | Madin-Darby Canine Kidney | 26.6 | [1] |

Anti-inflammatory Activity

Isobavachalcone exerts its anti-inflammatory effects by modulating signaling pathways associated with inflammation, such as the Toll-like receptor (TLR) and NF-κB pathways. It has been shown to inhibit the production of pro-inflammatory mediators.[4][8] Specifically, it can modulate both MyD88-dependent and TRIF-dependent signaling of TLR4.[8]

Antimicrobial Activity

Isobavachalcone displays broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is often associated with the disruption of microbial membranes.[9]

Table 3: Antimicrobial Activity of Isobavachalcone (MIC Values)

| Microorganism | Type | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 1.56 | 5.0 | [3][9] |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.12 | - | [9] |

| Mycobacterium tuberculosis | Mycobacteria | 64 | - | [9] |

| Mycobacterium avium | Mycobacteria | 64 | - | [9] |

| Mycobacterium kansasii | Mycobacteria | 64 | - | [9] |

| Escherichia coli | Gram-negative bacteria | >100 | - | [3] |

| Pseudomonas aeruginosa | Gram-negative bacteria | - | 24.0 | [3] |

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that isobavachalcone has low oral bioavailability.[4] However, it can penetrate the blood-brain barrier, suggesting its potential for treating neurological disorders.[4] A notable concern is its potential for hepatotoxicity, which requires further investigation for clinical applications.[4]

Key Signaling Pathways Modulated by Isobavachalcone

The biological activities of isobavachalcone are underpinned by its interaction with several key cellular signaling pathways.

Caption: Key signaling pathways modulated by Isobavachalcone.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isobavachalcone on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of isobavachalcone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This method is employed to quantify the induction of apoptosis by isobavachalcone.

-

Cell Treatment: Treat cells with different concentrations of isobavachalcone for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the fluorescence signals.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of isobavachalcone that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a serial dilution of isobavachalcone in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: Determine the MIC as the lowest concentration of isobavachalcone at which no visible growth of the microorganism is observed.

Conclusion

Isobavachalcone is a natural product with significant therapeutic potential, demonstrated by its potent anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple critical signaling pathways, such as the Akt and NF-κB pathways, makes it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in various disease models, and thoroughly assessing its safety profile to pave the way for its potential clinical application.

References

- 1. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]

- 4. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Isobavachalcone induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

Isobavachalcone: A Technical Guide to its Natural Sources and Isolation from Psoralea corylifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone is a prenylated chalcone, a type of flavonoid, that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This compound, originally isolated from the traditional medicinal plant Psoralea corylifolia, exhibits a range of biological effects, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][2][3] Its therapeutic potential has made it a subject of intensive research for new drug development. This guide provides an in-depth overview of the natural sources of isobavachalcone and detailed methodologies for its isolation from Psoralea corylifolia.

Natural Sources of Isobavachalcone

Isobavachalcone is a naturally occurring flavonoid found in a variety of medicinal plants.[2] The primary and most well-documented source of this compound is the seeds of Psoralea corylifolia L., a plant extensively used in traditional Chinese and Indian medicine.[1][4][5] In addition to Psoralea corylifolia, isobavachalcone has been identified in other plant families, including:

-

Fabaceae (Legume Family): This family, which includes Psoralea corylifolia, is a significant source of isobavachalcone.[2][4][6]

-

Moraceae (Mulberry Family): Certain species within this family have also been found to contain isobavachalcone.[2][4][6]

While other plants such as tomatoes, apples, and licorice are sources of chalcones in general, Psoralea corylifolia remains the most prominent source for isobavachalcone specifically.[7]

Isolation of Isobavachalcone from Psoralea corylifolia

The isolation of isobavachalcone from the seeds of Psoralea corylifolia is a critical step for its study and potential therapeutic application. Various methods have been developed for its extraction and purification, each with its own set of parameters and resulting yields.

Summary of Extraction and Purification Data

The following table summarizes quantitative data from different methodologies for the isolation of isobavachalcone and related compounds from Psoralea corylifolia.

| Parameter | Method 1: Alkaline Extraction & Acid Precipitation[8] | Method 2: Solvent Extraction & Chromatography[9][10] | Method 3: Ethanol Reflux Extraction[9] |

| Starting Material | Powdered seeds of Psoralea corylifolia | Oven-dried (60°C) powdered seeds of Psoralea corylifolia | Dried seeds of Psoralea corylifolia |

| Extraction Solvent | 4% Alkali Solution | Petroleum ether (defatting), then Methanol | 70% Ethanol |

| Solid-to-Liquid Ratio | 1:10 | Not specified | 1:6 (g/mL) |

| Extraction Time | 2 hours (alkali extraction) | Not specified | 2 hours (reflux, repeated twice) |

| Precipitation pH | 6 | Not applicable | Not applicable |

| Purification Method | Acid Precipitation | Silica Gel Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Yield/Content | Improved extraction rate (specific yield not provided) | Psoralen yield of 0.147% (m/m) from seeds (related compound) | Isobavachalcone content: 0.74 to 11.71 mg/g of extract |

Experimental Protocols

Below are detailed experimental protocols derived from published literature for the isolation of isobavachalcone from Psoralea corylifolia.

Protocol 1: Alkaline Extraction and Acid Precipitation [8]

This method utilizes the acidic nature of phenolic compounds like isobavachalcone for selective extraction and precipitation.

-

Preparation of Plant Material: Grind dried seeds of Psoralea corylifolia into a fine powder.

-

Alkaline Extraction:

-

Mix the powdered seeds with a 4% alkali solution at a solid-to-liquid ratio of 1:10.

-

Stir the mixture for 2 hours to facilitate the extraction of isobavachalcone into the alkaline solution.

-

Separate the solid plant material from the liquid extract by filtration.

-

-

Acid Precipitation:

-

Adjust the pH of the liquid extract to 6 using a suitable acid. This will cause the isobavachalcone to precipitate out of the solution.

-

Allow the precipitation to occur over 30 minutes.

-

Incorporate a 20-minute ultrasound treatment to enhance the precipitation process.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with distilled water to remove any remaining salts.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure isobavachalcone.

-

Protocol 2: Solvent Extraction Followed by Column Chromatography [9][10][11]

This is a classic method for the isolation of natural products.

-

Defatting:

-

Extract the oven-dried (60°C) powdered seeds of Psoralea corylifolia with petroleum ether at room temperature to remove lipids and other nonpolar compounds. Discard the petroleum ether extract.

-

-

Methanol Extraction:

-

Dry the defatted plant material.

-

Extract the dried powder with methanol using a Soxhlet apparatus.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude methanol extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, such as benzene and chloroform mixtures.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isobavachalcone.

-

Combine the pure fractions and evaporate the solvent to yield isolated isobavachalcone.

-

Protocol 3: 70% Ethanol Reflux Extraction and HPLC Analysis [9]

This method is suitable for both extraction and quantification of isobavachalcone.

-

Extraction:

-

Reflux 50 g of dried Psoralea corylifolia seeds with 300 mL of 70% ethanol for 2 hours.

-

Filter the extract and repeat the extraction process on the plant residue.

-

Combine the filtrates and evaporate to dryness under vacuum to obtain the crude extract.

-

-

Quantitative Analysis by HPLC:

-

Prepare standard solutions of isobavachalcone at known concentrations.

-

Dissolve the crude extract in a suitable solvent for HPLC analysis.

-

Use a C18 analytical column with a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution at a specific UV wavelength (e.g., 215, 225, or 275 nm).

-

The retention time for isobavachalcone under these conditions is approximately 32.21 minutes.

-

Quantify the amount of isobavachalcone in the extract by comparing the peak area to a calibration curve generated from the standard solutions.

-

Signaling Pathways and Experimental Workflows

The biological activity of isobavachalcone is attributed to its interaction with various cellular signaling pathways. One of the well-studied mechanisms is its inhibitory effect on the AKT/GSK-3β/β-catenin pathway, which is often dysregulated in cancer.[12][13][14]

Caption: Workflow for the isolation of isobavachalcone from Psoralea corylifolia.

Caption: Isobavachalcone's inhibitory effect on the AKT/GSK-3β/β-catenin signaling pathway.

Conclusion

Isobavachalcone stands out as a promising natural compound with significant therapeutic potential. Its primary source, Psoralea corylifolia, provides a rich reservoir for its isolation. The methodologies outlined in this guide offer robust and reproducible approaches for obtaining pure isobavachalcone for further research and development. A thorough understanding of its natural origins, isolation techniques, and mechanisms of action is paramount for harnessing its full potential in the development of novel therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Heterologous biosynthesis of isobavachalcone in tobacco based on in planta screening of prenyltransferases [frontiersin.org]

- 7. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 8. Study on the extraction process of isobavachalcone from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]

- 9. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Isobavachalcone in Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthetic pathway of isobavachalcone, a promising prenylated chalcone with a wide array of pharmacological activities. This guide provides a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and the regulatory networks governing its production in plants.

Isobavachalcone, a specialized metabolite found predominantly in the seeds of plants like Psoralea corylifolia, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties. Understanding its biosynthesis is pivotal for metabolic engineering strategies aimed at enhancing its production for pharmaceutical use. This technical guide synthesizes the current knowledge on the isobavachalcone biosynthetic pathway, offering valuable insights for researchers, scientists, and professionals in drug development.

The Isobavachalcone Biosynthetic Pathway: From Phenylalanine to a Prenylated Chalcone

The biosynthesis of isobavachalcone originates from the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the formation of the chalcone backbone and the subsequent prenylation.

Stage 1: Assembly of the Isoliquiritigenin Backbone

The initial steps of the pathway lead to the synthesis of isoliquiritigenin, the direct precursor of isobavachalcone. This process involves a series of well-characterized enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of the amino acid L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): In a key condensation reaction, CHS utilizes one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form a tetraketide intermediate. In leguminous plants, CHS often acts in concert with CHR, which reduces the intermediate to form isoliquiritigenin (2',4,4'-trihydroxychalcone).

Stage 2: The Crucial Prenylation Step

The final and defining step in isobavachalcone biosynthesis is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the isoliquiritigenin backbone. This reaction is catalyzed by a specific type of enzyme known as a prenyltransferase (PT) .

-

Prenyltransferase (PT): This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the 3'-position of the A-ring of isoliquiritigenin, yielding isobavachalcone. Several prenyltransferases from different plant species have been shown to catalyze this reaction, with varying efficiencies.

dot

Quantitative Data on Isobavachalcone Biosynthesis

Quantitative understanding of the isobavachalcone pathway is essential for optimizing its production. The following tables summarize key quantitative data from the literature.

| Plant Source | Compound | Concentration | Reference |

| Psoralea corylifolia seeds | Isobavachalcone | 0.736 ± 0.006 mg/g dry weight |

| Heterologous Host | Precursor/Product | Yield | Genetic Cassette | Reference |

| Nicotiana tabacum | Isoliquiritigenin | 21.0 µg/g dry weight | GmCHS8, GmCHR5 | |

| Nicotiana tabacum | Isobavachalcone | 0.56 µg/g dry weight | GmCHS8, GmCHR5, SfFPT |

Note: GmCHS8 and GmCHR5 are from Glycine max (soybean); SfFPT is a prenyltransferase from Sophora flavescens.

At present, detailed kinetic parameters for the key prenyltransferases involved in isobavachalcone biosynthesis are not extensively reported in the literature. However, studies on related prenyltransferases provide some insights. For instance, HlPT-1 from Humulus lupulus, which can synthesize isobavachalcone, exhibits a narrow optimal pH around 7.0 and requires Mg2+ for its activity. Further enzymatic characterization of isobavachalcone-specific prenyltransferases is a critical area for future research.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the isobavachalcone biosynthetic pathway.

Heterologous Expression and in planta Screening of Prenyltransferases

A transient expression system in Nicotiana benthamiana is a rapid method to screen candidate prenyltransferase genes for their ability to synthesize isobavachalcone.

dot

Detailed Steps:

-

Vector Construction: Candidate prenyltransferase genes are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

-

Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation or heat shock.

-

Agroinfiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

Incubation: The infiltrated plants are incubated under controlled conditions (e.g., 16h light/8h dark photoperiod at 25°C) for 3-5 days to allow for transient gene expression.

-

Substrate Feeding: A solution of the precursor, isoliquiritigenin (e.g., 1 mM in a buffer), is infiltrated into the same leaf area.

-

Metabolite Extraction: After a further incubation period (e.g., 24-48 hours), the infiltrated leaf discs are harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are then extracted using a solvent such as methanol.

-

UPLC-QTOF-MS Analysis: The extracts are analyzed by Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry to detect and quantify the production of isobavachalcone.

In Vitro Enzyme Assay for Isobavachalcone Synthase Activity

In vitro assays are crucial for determining the kinetic properties of the prenyltransferase. This requires the production of the recombinant enzyme.

dot

Detailed Steps:

-

Recombinant Protein Expression and Purification: The prenyltransferase gene is cloned into an E. coli expression vector, and the protein is expressed and purified using standard molecular biology techniques.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains the purified enzyme, isoliquiritigenin, DMAPP, a buffer (e.g., 50 mM Tris-HCl, pH 7.0), and MgCl₂.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the product is extracted with an organic solvent like ethyl acetate.

-

Analysis: The extracted product is analyzed by HPLC or UPLC-MS to quantify the amount of isobavachalcone produced. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations.

UPLC-QTOF-MS Method for Isobavachalcone Quantification

Accurate quantification of isobavachalcone is critical. The following provides a general framework for a UPLC-QTOF-MS method.

| Parameter | Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS Analysis | Full scan mode for identification and MS/MS for fragmentation and confirmation |

| Quantification | Based on a standard curve of a pure isobavachalcone standard |

Regulation of Isobavachalcone Biosynthesis

The production of isobavachalcone, like other flavonoids, is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.

Transcriptional Regulation:

The expression of flavonoid biosynthetic genes is largely controlled by a complex of transcription factors, primarily from the MYB , bHLH , and WD40-repeat (WDR) protein families. These proteins form a regulatory complex (MBW complex) that binds to the promoter regions of the target biosynthetic genes, thereby activating their transcription. While the specific transcription factors controlling isobavachalcone biosynthesis in Psoralea corylifolia have yet to be fully elucidated, it is highly probable that a similar regulatory mechanism is in place. Identifying these specific regulators is a key step towards targeted metabolic engineering.

dot

Elicitation:

The production of secondary metabolites, including isobavachalcone, can often be enhanced by the application of elicitors, which are molecules that trigger defense responses in plants. Studies on Psoralea corylifolia cell cultures have shown that biotic elicitors, such as fungal extracts and chitosan, can significantly increase the production of psoralen, another furanocoumarin. It is plausible that isobavachalcone biosynthesis is similarly inducible, and investigating the effects of various elicitors could be a promising strategy to boost its yield.

Future Perspectives and Conclusion

The biosynthesis of isobavachalcone presents a fascinating area of study with significant potential for biotechnological applications. While the core pathway has been elucidated, several key areas require further investigation to enable efficient metabolic engineering. Future research should focus on:

-

Identification and characterization of specific prenyltransferases from high-yielding isobavachalcone-producing plants.

-

Determination of the kinetic parameters of these enzymes to identify rate-limiting steps.

-

Elucidation of the specific transcription factors and signaling pathways that regulate isobavachalcone biosynthesis in its native producers.

-

Exploration of elicitation strategies to enhance isobavachalcone production in plant cell cultures or whole plants.

By addressing these knowledge gaps, it will be possible to develop robust and scalable platforms for the sustainable production of isobavachalcone, paving the way for its development as a valuable pharmaceutical agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their work in this exciting field.

An In-depth Technical Guide to the Cellular Mechanism of Action of Isobavachalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a prenylated chalcone, a class of flavonoids, predominantly isolated from the medicinal plant Psoralea corylifolia (Fabaceae family), which has a long history of use in traditional Chinese and Ayurvedic medicine.[1][2][3][4][5] Emerging research has highlighted its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying isobavachalcone's effects in various cellular models, with a focus on its potential as a therapeutic agent. We will delve into its impact on key signaling pathways, present quantitative data from cellular assays, and provide detailed experimental protocols for key methodologies.

Core Mechanisms of Action in Cellular Models

Isobavachalcone exerts its biological effects through a multi-targeted approach, influencing several critical cellular processes, including apoptosis, cell cycle progression, and inflammatory and antioxidant responses.

Induction of Apoptosis

A primary mechanism of IBC's anticancer activity is the induction of programmed cell death, or apoptosis. This process is initiated through multiple interconnected pathways.

-

Mitochondrial (Intrinsic) Pathway: IBC triggers the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to the translocation of Bax from the cytosol to the mitochondria, compromising mitochondrial membrane potential.[7] The subsequent release of cytochrome c from the mitochondria into the cytoplasm activates the caspase cascade, beginning with the cleavage and activation of pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[9][10] Activated caspase-3 then cleaves critical cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis.[7][11]

-

Inhibition of Survival Signals: IBC has been shown to suppress key survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting the phosphorylation and activation of Akt, IBC prevents the downstream signaling that promotes cell survival and inhibits apoptosis.[8][12][13]

-

Reactive Oxygen Species (ROS) Generation: In some cancer cell lines, such as prostate and breast cancer, IBC induces the accumulation of reactive oxygen species (ROS).[6][8][11] This oxidative stress can lead to lethal endoplasmic reticulum (ER) stress and damage to mitochondria, further pushing the cell towards apoptosis.[11] Specifically, IBC has been found to target and inhibit the antioxidant enzyme thioredoxin reductase 1 (TrxR1), contributing to increased ROS levels.[11]

-

Induction of Necroptosis: In addition to apoptosis, IBC and its derivatives can induce necroptosis, a form of programmed necrosis, in certain cancer cells like non-small cell lung cancer. This is evidenced by the upregulation of key necroptosis mediators such as RIP3 and MLKL.[10]

Modulation of Cell Proliferation and Cell Cycle

Isobavachalcone effectively inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[7][8] This anti-proliferative effect is often linked to its ability to induce cell cycle arrest.

-

G0/G1 Phase Arrest: In adipocytes, IBC has been shown to inhibit mitotic clonal expansion by inducing cell cycle arrest at the G0/G1 phase. It achieves this by downregulating the expression of key cell cycle proteins, including cyclin D1, cdk-4, and cdk-6.[14]

-

G2/M Phase Arrest: In other models, such as colorectal cancer cells, chalcone derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis and leading to cell death.[15]

Inhibition of Pro-Survival and Pro-Inflammatory Signaling Pathways

IBC's mechanism of action involves the targeted inhibition of several key signaling cascades that are often dysregulated in cancer and inflammatory diseases.

-

PI3K/Akt/β-catenin Pathway: The PI3K/Akt pathway is a central regulator of cell growth, survival, and proliferation. IBC is a potent inhibitor of this pathway.[12][13][16] It downregulates the phosphorylation of Akt at Ser-473, thereby inactivating it.[8][12][13] In colorectal cancer cells, this inhibition of Akt leads to the downstream inactivation of glycogen synthase kinase 3β (GSK-3β), which in turn prevents the degradation of β-catenin, ultimately suppressing the Wnt/β-catenin signaling pathway.[4][7][17][18]

-

MAPK/Erk Pathway: The MAPK/Erk pathway is another critical signaling route for cell proliferation and survival. IBC has been shown to inhibit the phosphorylation and activation of Erk, contributing to its anti-proliferative and pro-apoptotic effects in gastric and other cancer cells.[2][6][19][20][21]

-

NF-κB Signaling Pathway: In the context of inflammation, IBC demonstrates potent inhibitory effects on the NF-κB pathway. In human umbilical vein endothelial cells (HUVECs), IBC suppresses the TNF-α-induced phosphorylation of the NF-κB p65 subunit and the degradation of its inhibitor, IκB-α.[22] This prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, such as the adhesion molecules ICAM-1 and VCAM-1.[22][23]

-

Toll-Like Receptor (TLR) Signaling: IBC can regulate both MyD88- and TRIF-dependent signaling pathways of Toll-like receptors (TLRs).[24] It inhibits the activation of NF-κB and IRF3, which are key transcription factors downstream of TLR activation, thereby reducing the production of inflammatory cytokines.[24]

-

STAT3 Signaling: Chalcones, including IBC, can abrogate the activation of STAT3, a transcription factor involved in cell proliferation and survival.[25] This inhibition is often achieved by preventing the phosphorylation of STAT3, which is necessary for its activation.[26]

Activation of the Nrf2 Antioxidant Pathway

Paradoxically, while inducing ROS in cancer cells, IBC also activates the cell's own antioxidant defense system, which may contribute to its cytoprotective effects in normal tissues and its anti-inflammatory properties.

-

Keap1-Nrf2 System: Isobavachalcone is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][27][28][29][30] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. IBC, as an electrophile, can interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2.[28] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of proteins like heme oxygenase-1 (HO-1).[6][27] This Nrf2/HO-1 axis is crucial for mitigating oxidative stress and inflammation.[6][27]

Quantitative Data Summary

The following tables summarize the reported quantitative data for isobavachalcone's activity in various cellular models.

Table 1: IC50 Values of Isobavachalcone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| OVCAR-8 | Ovarian Cancer | 7.92 | 72 | [12] |

| PC-3 | Prostate Cancer | 15.06 | 72 | [12] |

| A549 | Lung Cancer | 32.2 | 72 | [12] |

| MCF-7 | Breast Cancer | 38.46 | 24 | [8] |

| MCF-7 | Breast Cancer | 31.31 | 48 | [8] |

| MCF-7 | Breast Cancer | 28.29 / 28.26 | 72 | [8][12] |

| HCT116 | Colorectal Cancer | >75 | N/A | [2] |

| SW480 | Colorectal Cancer | ~50 | N/A | [2] |

Table 2: Antibacterial and Anti-biofilm Activity of Isobavachalcone

| Bacterial Strain | Activity | Concentration (µg/mL) | Reference |

| MSSA | Minimum Inhibitory Concentration (MIC) | 1.56 | [31] |

| MRSA | Minimum Inhibitory Concentration (MIC) | 3.12 | [31] |

| Gram-negative species | Minimum Inhibitory Concentration (MIC) | >400 | [31] |

| Mycobacterium species | Minimum Inhibitory Concentration (MIC) | 64 | [31] |

| MSSA & MRSA | >50% Biofilm Inhibition | 0.78 | [31] |

Visualizations of Key Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Isobavachalcone: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Isobavachalcone induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Novel isobavachalcone derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isobavachalcone Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isobavachalcone from Angelica keiskei Inhibits Adipogenesis and Prevents Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 2024.sci-hub.se [2024.sci-hub.se]

- 29. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption [mdpi.com]

The In Vitro Biological Profile of Isobavachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone, a prenylated chalcone isolated primarily from Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro biological effects of isobavachalcone, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Isobavachalcone has demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of key cell survival signaling pathways.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of isobavachalcone against various cancer cell lines, providing a comparative view of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCT116 | Colorectal Cancer | 75.48 (24h) | [1] |

| SW480 | Colorectal Cancer | 44.07 (24h) | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 (24h), 15.15 (48h), 8.53 (72h) | [2] |

| MDCK | Madin-Darby Canine Kidney | 26.6 | [3] |

Experimental Protocols

This protocol outlines the steps for determining the cytotoxic effects of isobavachalcone on cancer cells using the Cell Counting Kit-8 (CCK-8).[4][5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of isobavachalcone in dimethyl sulfoxide (DMSO) and dilute it with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing different concentrations of isobavachalcone. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

This protocol describes the detection and quantification of apoptosis in cancer cells treated with isobavachalcone using flow cytometry.[7][8][9][10][11]

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of isobavachalcone for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Signaling Pathways in Anticancer Activity

Isobavachalcone exerts its anticancer effects by modulating several critical signaling pathways.

In colorectal cancer cells, isobavachalcone has been shown to inhibit the AKT/GSK-3β/β-catenin signaling pathway, a key regulator of cell proliferation and survival.[1]

Caption: Isobavachalcone inhibits the AKT/GSK-3β/β-catenin pathway.

The induction of apoptosis is a primary mechanism of isobavachalcone's anticancer activity. The general workflow for assessing apoptosis is depicted below.

Caption: Experimental workflow for apoptosis analysis.

Antimicrobial Activity

Isobavachalcone exhibits significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Its primary mode of antibacterial action involves the disruption of the cell membrane.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of isobavachalcone against various microbial strains.

| Microorganism | Strain | MIC (µg/mL) | Citation(s) |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 1.56 | [12] |

| Staphylococcus aureus (MRSA) | USA300 | 3.12 | [12] |

| Streptococcus pneumoniae | - | 1.56 - 50.0 | [12] |

| Streptococcus mutans | - | 1.56 - 50.0 | [12] |

| Mycobacterium tuberculosis | - | 62.5 | [12][13] |

| Mycobacterium avium | - | 62.5 | [12][13] |

| Mycobacterium kansasii | - | 62.5 | [12][13] |

| Enterococcus faecalis | Clinical Isolates | 6.25 - 12.5 µM | [14] |

| Pseudomonas aeruginosa | ATCC 27853 | >400 | [12] |

| Klebsiella pneumoniae | - | >400 | [12] |

Experimental Protocols

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of isobavachalcone against bacterial strains.[15][16][17][18][19]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of isobavachalcone in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of isobavachalcone that completely inhibits visible bacterial growth.

This assay investigates the effect of isobavachalcone on bacterial membrane integrity using fluorescent dyes like Propidium Iodide (PI) and SYTO 9.[12][20][21]

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Treatment: Treat the bacterial suspension with isobavachalcone at its MIC or multiples of the MIC.

-

Staining: Add a mixture of SYTO 9 and PI to the treated and control bacterial suspensions.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Microscopy: Visualize the stained bacteria using a fluorescence microscope. SYTO 9 stains all bacteria (live and dead) with green fluorescence, while PI only penetrates and stains bacteria with damaged membranes with red fluorescence.

-

Analysis: An increase in red fluorescence in the treated sample compared to the control indicates membrane disruption.

Mechanism of Antibacterial Action

The primary mechanism of isobavachalcone's antibacterial activity is the disruption of the bacterial cell membrane.

Caption: Workflow for assessing bacterial membrane disruption.

Anti-inflammatory Activity

Isobavachalcone has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory pathways.

Experimental Protocol

This protocol is for analyzing the effect of isobavachalcone on the expression of proteins in the NF-κB signaling pathway in response to an inflammatory stimulus.[22][23][24][25]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) and pre-treat with isobavachalcone for a specified time before stimulating with an inflammatory agent (e.g., LPS, TNF-α).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Signaling Pathways in Anti-inflammatory Activity

Isobavachalcone has been shown to suppress the activation of the NF-κB pathway, a central mediator of inflammation.

Caption: Isobavachalcone inhibits the NF-κB signaling pathway.

Isobavachalcone has also been found to suppress the TRIF-dependent signaling pathway of Toll-like receptors (TLRs), which is involved in the innate immune response.[26][27][28][29]

Caption: Isobavachalcone suppresses the TRIF-dependent signaling pathway.

Conclusion

The in vitro evidence strongly supports the potential of isobavachalcone as a promising lead compound for the development of novel therapeutics. Its multifaceted biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, are well-documented. The detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for further research and development of isobavachalcone and its derivatives. Future studies should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to translate these promising in vitro findings into clinical applications.

References

- 1. Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. apexbt.com [apexbt.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. kumc.edu [kumc.edu]

- 12. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antibacterial and antibiofilm activities of isobavachalcone against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth microdilution susceptibility testing. [bio-protocol.org]

- 19. protocols.io [protocols.io]

- 20. Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Antibacterial Activity of Isobavachalcone (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]

- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 23. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Isobavachalcone suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Selective TRIF-dependent signaling by a synthetic toll-like receptor 4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Suppression of the TRIF-dependent signaling pathway of Toll-like receptors by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Liposomal lipopolysaccharide initiates TRIF-dependent signaling pathway independent of CD14 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Properties of Isobavachin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachin, a prenylated flavonoid isolated from Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. While extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects, its role as an antioxidant is complex and multifaceted. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of this compound. It delves into the available quantitative data from various antioxidant assays, details the experimental protocols for these assays, and elucidates the underlying molecular mechanisms, with a particular focus on the Keap1-Nrf2 signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a consolidated repository of current knowledge on the antioxidant potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects through antioxidants leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties. This compound, a prenylated flavonoid, is a prominent bioactive constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. While this compound's biological activities are numerous, its direct free radical scavenging capacity appears to be limited. Instead, emerging evidence suggests that its primary antioxidant effects are mediated through the upregulation of endogenous antioxidant defense systems. This guide will explore both the direct and indirect antioxidant properties of this compound, providing a detailed analysis of its mechanism of action.

Data Presentation: Quantitative Antioxidant and Free Radical Scavenging Data

The direct free radical scavenging activity of this compound has been investigated using various in vitro assays. The available data, summarized below, suggests that this compound is not a potent direct scavenger of free radicals.

| Assay | Compound | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | This compound | No activity reported | [1] |

| Nitric Oxide (NO) Scavenging | This compound | Dose-dependent reduction in NO levels (3.75-30 μM) | [2] |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The lack of reported IC50 values for this compound in several standard assays is a significant finding, pointing towards an indirect mechanism of antioxidant action.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism underlying the antioxidant effects of this compound and its structural analog, isobavachalcone, appears to be the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a critical regulator of cellular resistance to oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Isobavachalcone has been shown to activate the Nrf2/HO-1 pathway, leading to the nuclear translocation of Nrf2.[3] This, in turn, increases the expression of downstream antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Glutathione (GSH): A major cellular antioxidant that directly quenches free radicals and is a cofactor for several antioxidant enzymes.[3]

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[3]

The activation of this pathway by isobavachalcone also leads to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and overall reactive oxygen species (ROS).[3] While direct evidence for this compound is still emerging, its structural similarity to isobavachalcone strongly suggests a similar mechanism of action.

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the antioxidant properties of this compound and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A blank containing only methanol and the DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

-

Prepare a series of dilutions of this compound and the positive control.

-

In a 96-well microplate, add a small volume of the test compound or control solution to each well.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of radical scavenging activity is calculated using a similar formula as in the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the decrease in formazan formation.

-

Reagents and Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

This compound (test compound)

-

Quercetin or Gallic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.

-

In a 96-well microplate, add the NBT solution, NADH solution, and the test compound or control solution to each well.

-

Initiate the reaction by adding PMS solution to the mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at a specific wavelength (typically 560 nm).

-

The percentage of superoxide radical scavenging is calculated.

-

The IC50 value is determined from the dose-response curve.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

The antioxidant properties of this compound are characterized by a nuanced mechanism that extends beyond direct free radical scavenging. The available evidence suggests that this compound's primary contribution to cellular antioxidant defense is through the activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a suite of protective enzymes. This indirect antioxidant activity may be more biologically relevant than direct scavenging, as it enhances the cell's intrinsic ability to combat oxidative stress.

For drug development professionals, this compound presents an interesting lead compound. Its ability to modulate a key endogenous antioxidant pathway suggests its potential in the prevention and treatment of diseases associated with oxidative stress. However, further research is imperative to fully elucidate its mechanism of action and to establish a clear dose-response relationship for its antioxidant effects in vivo. Future studies should focus on quantifying the induction of Nrf2-dependent genes and proteins by this compound and evaluating its efficacy in preclinical models of oxidative stress-related diseases. The lack of potent direct scavenging activity, coupled with its ability to activate cellular defense mechanisms, positions this compound as a promising cytoprotective agent rather than a classical antioxidant.

References

- 1. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isobavachalcone as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Isobavachalcone: A Technical Guide to its Anti-inflammatory Mechanisms and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a prenylated chalcone found in plants such as Psoralea corylifolia, has garnered significant scientific interest for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying isobavachalcone's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from various studies, details common experimental protocols for investigating its activity, and provides visual representations of the signaling cascades it influences. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of Isobavachalcone

Isobavachalcone exerts its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[4] Isobavachalcone has been shown to significantly inhibit this pathway.[2][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

Isobavachalcone interferes with this cascade by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] This blockade of NF-κB activation leads to a downstream reduction in the expression of numerous inflammatory mediators.[6]

Figure 1: Isobavachalcone's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli.[3] Phosphorylation of these MAPKs leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes.

Isobavachalcone has been demonstrated to suppress the phosphorylation of ERK, a key component of the MAPK pathway.[3][7] By inhibiting the activation of this kinase, isobavachalcone can curtail the downstream inflammatory response.

Figure 2: Isobavachalcone's modulation of the MAPK/ERK signaling pathway.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8]

Isobavachalcone has been shown to be a potent inhibitor of the NLRP3 inflammasome.[8] It can suppress the activation of the NLRP3 inflammasome, thereby reducing the cleavage and secretion of IL-1β and IL-18.[8] The mechanism of inhibition may involve the activation of AMPK-dependent autophagy, which helps clear damaged mitochondria that can act as activators of the NLRP3 inflammasome.[8]

Figure 3: Isobavachalcone's suppression of the NLRP3 inflammasome.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of isobavachalcone has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Isobavachalcone

| Cell Line | Stimulant | Isobavachalcone Concentration | Measured Mediator | % Inhibition / IC50 | Reference |

| RAW264.7 macrophages | LPS | 10 µM | TNF-α | Significant reduction | [6][9] |

| RAW264.7 macrophages | LPS | 10 µM | IL-6 | Significant reduction | [6][9] |

| RAW264.7 macrophages | LPS | 10 µM | Nitrite (NO) | Significant reduction | [6][9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 1-10 µM | ICAM-1 expression | Concentration-dependent decrease | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 1-10 µM | VCAM-1 expression | Concentration-dependent decrease | [7] |

| Brain endothelial cells | LPS | Not specified | ICAM-1 expression | Significant downregulation | [10] |

Table 2: In Vivo Anti-inflammatory Effects of Isobavachalcone

| Animal Model | Disease Induction | Isobavachalcone Dosage | Key Findings | % Reduction/Improvement | Reference |

| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Improved clinical symptoms (DAI scores), reduced histological changes | Significant improvement | [6] |

| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Suppressed colonic MPO, TNF-α, IL-6, IL-1β, PGE2 | Significant suppression | [6] |

| Rats | Streptozotocin (STZ)-induced diabetic nephropathy | Orally administered | Ameliorated renal damage (reduced BUN, Scr, 24h urinary protein) | Effective amelioration | [5] |

| Zebrafish | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Suppressed excessive NO, ROS, and neutrophil levels | Significant suppression | [3] |

Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory effects of isobavachalcone.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages are frequently used to model the innate immune response.[6][9] Human umbilical vein endothelial cells (HUVECs) are a common model for studying vascular inflammation.[7]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Treatment: Cells are pre-treated with various concentrations of isobavachalcone (typically ranging from 1 to 50 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6-24 hours).[6][9]

Measurement of Pro-inflammatory Mediators

-

ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[9]

-

Griess Assay: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]

Western Blot Analysis

-

Purpose: To determine the expression and phosphorylation status of key proteins in signaling pathways (e.g., p65, IκBα, ERK, p-ERK).[3][7]

-

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-